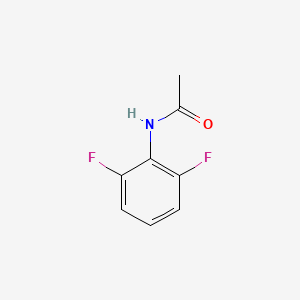

2',6'-Difluoroacetanilide

概要

説明

2’,6’-Difluoroacetanilide is a chemical compound that belongs to the class of anilides. It is characterized by the presence of two fluorine atoms at the 2’ and 6’ positions on the benzene ring, and an acetamide group attached to the nitrogen atom. This compound is commonly used in medical, environmental, and industrial research due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

2’,6’-Difluoroacetanilide can be synthesized through the acylation of 2,6-difluoroaniline with acetic anhydride or acetyl chloride. The reaction typically occurs under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

Industrial production of 2’,6’-Difluoroacetanilide often involves the following steps:

Partial Fluorine Exchange: 1,2,3-trichlorobenzene undergoes partial fluorine exchange to form a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene.

Selective Reduction: The mixture is selectively reduced to convert 2,3-difluorochlorobenzene into ortho-difluorobenzene.

Amination: The resulting 2,6-difluorochlorobenzene is aminated to produce 2,6-difluoroaniline.

Acylation: Finally, 2,6-difluoroaniline is acylated with acetic anhydride to yield 2’,6’-Difluoroacetanilide

化学反応の分析

Types of Reactions

2’,6’-Difluoroacetanilide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding amine.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

Substitution: Depending on the nucleophile, products can include various substituted anilides.

Reduction: The major product is 2,6-difluoroaniline.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has shown that 2',6'-difluoroacetanilide exhibits significant antimicrobial properties. For instance, derivatives synthesized from this compound have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that compounds derived from this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli .

Analgesic Properties

Similar to other acetanilide derivatives, this compound has been investigated for its analgesic effects. Its structural modifications have been linked to enhanced pain relief properties, making it a candidate for further development in pain management therapies .

Case Study: Synthesis and Evaluation

A notable study synthesized several derivatives of this compound to evaluate their analgesic and anti-inflammatory activities. The results indicated that certain derivatives had improved efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science

Polymer Applications

this compound has been utilized as a monomer in the synthesis of high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit superior resistance to thermal degradation compared to their non-fluorinated counterparts .

| Property | This compound Polymer | Non-Fluorinated Polymer |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Standard |

| Chemical Resistance | Excellent | Moderate |

Environmental Studies

Fluorinated Compounds as Environmental Contaminants

The increasing use of fluorinated compounds like this compound raises concerns regarding their environmental impact. Studies have documented the persistence of such compounds in ecosystems, highlighting the need for effective remediation strategies .

Biodegradation Studies

Research into the biodegradation of this compound has revealed insights into its environmental fate. Certain microbial strains have shown the capability to metabolize this compound, suggesting potential bioremediation applications .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

- Nitration followed by Reduction: This method involves nitrating acetanilide derivatives and subsequently reducing the nitro groups to amines.

- Fluorination Reactions: Utilizing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) allows for selective fluorination at the 2' and 6' positions.

作用機序

The mechanism of action of 2’,6’-Difluoroacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

2,6-Difluoroaniline: A precursor in the synthesis of 2’,6’-Difluoroacetanilide.

2,4-Difluoroacetanilide: Similar structure but with fluorine atoms at different positions.

Acetanilide: Lacks fluorine atoms, making it less reactive and less potent in certain applications

Uniqueness

2’,6’-Difluoroacetanilide is unique due to the presence of fluorine atoms at the 2’ and 6’ positions, which significantly alter its chemical and biological properties. These fluorine atoms enhance the compound’s stability, reactivity, and binding affinity, making it more effective in various applications compared to its non-fluorinated counterparts .

生物活性

2',6'-Difluoroacetanilide is a fluorinated derivative of acetanilide, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2' and 6' positions of the acetanilide structure. This modification can significantly influence its pharmacological properties, including lipophilicity, metabolic stability, and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an analgesic and anti-inflammatory agent. The introduction of fluorine atoms often enhances the compound's interaction with biological systems, potentially leading to improved efficacy compared to non-fluorinated analogs.

1. Analgesic Activity

Research indicates that fluorinated acetanilides exhibit enhanced analgesic properties. A study comparing various fluorinated derivatives found that this compound displayed significant analgesic activity in animal models, suggesting a mechanism similar to that of paracetamol but with potentially reduced hepatotoxicity due to altered metabolic pathways .

2. Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. Table 1 summarizes the antimicrobial activity observed in various studies:

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Bacillus subtilis | 20 |

| Streptococcus haemolyticus | 18 | |

| Pseudomonas aeruginosa | 22 | |

| Klebsiella pneumoniae | 19 |

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of specific molecular targets. The presence of fluorine atoms can enhance binding affinity to targets involved in pain signaling and inflammation pathways. For example, studies suggest that fluorinated acetanilides may interact with cyclooxygenase (COX) enzymes, inhibiting prostaglandin synthesis and thereby reducing pain and inflammation .

Case Study 1: Analgesic Efficacy

A comparative study evaluated the analgesic effects of several acetanilide derivatives, including this compound. The study utilized a phenylquinone-induced writhing test in mice to assess pain relief. Results indicated that the difluoro derivative provided significant pain relief at lower doses compared to its non-fluorinated counterparts .

Case Study 2: Antimicrobial Evaluation

In another study, researchers assessed the antimicrobial efficacy of various fluorinated compounds against clinical isolates of bacteria. The results showed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antimicrobial agent .

特性

IUPAC Name |

N-(2,6-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFSDKCDEQVQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192253 | |

| Record name | Acetamide, N-(2,6-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3896-29-5 | |

| Record name | Acetamide, N-(2,6-difluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003896295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3896-29-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,6-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。